4-(1-Aminobutan-2-yl)azepan-4-ol
CAS No.:
Cat. No.: VC17628909
Molecular Formula: C10H22N2O
Molecular Weight: 186.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H22N2O |
|---|---|
| Molecular Weight | 186.29 g/mol |
| IUPAC Name | 4-(1-aminobutan-2-yl)azepan-4-ol |
| Standard InChI | InChI=1S/C10H22N2O/c1-2-9(8-11)10(13)4-3-6-12-7-5-10/h9,12-13H,2-8,11H2,1H3 |
| Standard InChI Key | RVWIQHOSEBTZJJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CN)C1(CCCNCC1)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
4-(1-Aminobutan-2-yl)azepan-4-ol is systematically named to reflect its azepane backbone (a seven-membered saturated ring with one nitrogen atom), hydroxyl group at position 4, and a 1-aminobutan-2-yl substituent. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 109819-94-5 | |
| Molecular Formula | ||
| Molecular Weight | 186.3 g/mol | |
| SMILES Notation | C1CC(CCNC1)(O)C(CCN)C | Derived |
The compound’s structure is analogous to azepan-4-ol (CAS 39888-51-2), a simpler derivative with a molecular weight of 115.17 g/mol . The addition of the 1-aminobutan-2-yl group introduces steric bulk and secondary amine functionality, which may enhance its binding affinity in biological systems .
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for 4-(1-Aminobutan-2-yl)azepan-4-ol is unavailable in the provided sources, computational predictions can be inferred from related compounds. For example, azepan-4-ol exhibits a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2, properties likely conserved in the target compound . The XLogP3 value for azepan-4-ol is 0, suggesting moderate hydrophilicity . Extending this to 4-(1-Aminobutan-2-yl)azepan-4-ol, the logP value is expected to increase due to the hydrophobic butyl chain, though the amine and hydroxyl groups may counterbalance this effect.
Synthesis and Manufacturing
Proposed Synthetic Routes
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Nucleophilic Addition: Reacting azepan-4-ol with 1-amino-2-butanone under reductive amination conditions (e.g., using sodium cyanoborohydride) to introduce the aminobutan-2-yl group .
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Ring-Opening Functionalization: Utilizing a pre-functionalized azepane precursor, such as 4-hydroxyazepane hydrochloride, coupled with a butylamine derivative via alkylation .
Industrial Production
Parchem lists 4-(1-Aminobutan-2-yl)azepan-4-ol as a specialty material, indicating small-scale production for research purposes . The lack of large-scale manufacturing data suggests it remains a niche compound, likely synthesized on-demand for specific applications.
Physicochemical Properties
Stability and Solubility
The compound’s stability is influenced by its amine and alcohol functionalities. In aqueous solutions, it may undergo oxidation or hydrolysis under extreme pH conditions. Estimated solubility parameters include:
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Water Solubility: Moderate, due to hydrogen-bonding capacity from -OH and -NH₂ groups.
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Lipophilicity: Balanced by the hydrophobic butyl chain and polar functional groups.
Thermal Properties
Thermogravimetric analysis (TGA) data is unavailable, but the decomposition temperature is expected to exceed 200°C, typical for structurally similar amines .
Applications and Biological Relevance
Pharmaceutical Intermediate
The compound’s dual functional groups make it a candidate for drug discovery. For instance:
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Antimicrobial Agents: Structural analogs like piperidine-3,4-diol hydrochloride exhibit antimicrobial activity, suggesting potential here .
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Neurological Therapeutics: Azepane derivatives are explored as serotonin receptor modulators, and the amine side chain could enhance blood-brain barrier penetration .
Chemical Synthesis
4-(1-Aminobutan-2-yl)azepan-4-ol may serve as a building block for:
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Ligands in Catalysis: Chiral amines are pivotal in asymmetric synthesis.
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Polymer Modification: Incorporating amine groups into polymers for enhanced mechanical properties.
Future Research Directions
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Synthetic Optimization: Develop efficient, scalable routes to improve accessibility.
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Biological Screening: Evaluate antimicrobial, anticancer, and neurological activity in vitro.
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Computational Modeling: Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to guide drug design.
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